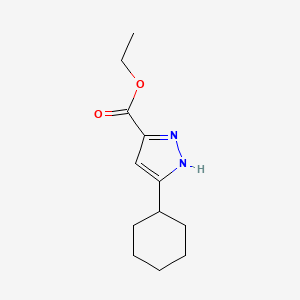

Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

Description

Overview of Pyrazole (B372694) Heterocyclic Chemistry and its Structural Significance

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. mdpi.commdpi.comnih.gov This structural arrangement imparts a unique set of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which is significant in molecular interactions. researchgate.net The pyrazole ring is a prominent scaffold in medicinal chemistry and drug development, found in numerous compounds with a wide array of biological activities. mdpi.comnih.govnih.govmdpi.com Derivatives of pyrazole have been developed as anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral agents. mdpi.comnih.govmdpi.com The versatility of the pyrazole nucleus allows for substitution at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological targets. researchgate.net

The ester functional group, specifically a carboxylate, is a common feature in many pharmaceutical compounds. Pyrazole carboxylic acid derivatives are recognized as significant structural motifs due to their versatile synthetic applicability and wide-ranging biological activities. mdpi.com

Strategic Importance of Cyclohexyl Substitution in Pyrazole Systems

The incorporation of a cyclohexyl group into a molecular scaffold is a strategic decision in drug design. The cyclohexyl moiety is a non-aromatic, saturated carbocycle that can significantly influence a molecule's properties. It is often used as a bioisostere for a phenyl group, providing a three-dimensional structure that can lead to more specific and effective interactions with biological targets. This three-dimensionality can offer more contact points with a target protein compared to a flat aromatic ring.

Furthermore, the cyclohexyl group increases the lipophilicity (fat-solubility) of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can enhance membrane permeability and bioavailability. Studies on related heterocyclic systems have shown that the inclusion of cyclohexyl substituents can lead to maximal biological activity within a series of compounds.

Rationale for Dedicated Research on Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate

The rationale for investigating this compound stems from the convergence of the established therapeutic potential of the pyrazole carboxylate core and the advantageous properties conferred by the cyclohexyl substituent. The synthesis of this specific molecule is a logical step in the exploration of structure-activity relationships (SAR) within the pyrazole class. By combining the pyrazole-3-carboxylate scaffold, known to be a "privileged" structure in medicinal chemistry, with a 5-cyclohexyl group, researchers can explore novel chemical space.

The primary synthetic route to this class of compounds is the cyclocondensation reaction between a suitable 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govmdpi.com For the title compound, this would involve the reaction of Ethyl 4-cyclohexyl-2,4-dioxobutanoate with hydrazine hydrate (B1144303). chem-soc.sinih.govnih.gov This straightforward synthesis makes the compound accessible for screening and further studies.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Cyclohexyl methyl ketone + Diethyl oxalate | Sodium ethoxide (NaOEt) in a suitable solvent (e.g., ethanol (B145695), toluene). ut.ac.irchemicalbook.com | Ethyl 4-cyclohexyl-2,4-dioxobutanoate nih.gov |

| 2 | Ethyl 4-cyclohexyl-2,4-dioxobutanoate | Hydrazine hydrate in a solvent like ethanol or acetic acid, often with heating. chem-soc.sinih.gov | This compound |

Current Research Landscape and Gaps in Knowledge

The current research landscape for pyrazole derivatives is vast and active, with thousands of publications exploring their synthesis and biological applications. mdpi.commdpi.comnih.gov Extensive work has been done on pyrazoles substituted with aryl (phenyl) groups, simple alkyl groups (like methyl), and various other functional moieties. mdpi.com These studies have led to the development of numerous compounds with potent pharmacological effects.

However, a significant gap exists in the scientific literature concerning pyrazoles with larger cycloalkyl substituents at the 5-position, such as the cyclohexyl group. A thorough search of chemical databases and scientific literature reveals a notable lack of dedicated studies on this compound. While its synthesis can be predicted from established methods, there is a scarcity of published experimental data, including its detailed characterization (NMR, IR, mass spectrometry) and, most importantly, its biological activity profile. This represents a clear void in the current understanding of pyrazole structure-activity relationships.

Aims and Objectives of the Comprehensive Research Endeavor

Given the identified gaps in knowledge, a comprehensive research endeavor focused on this compound would be well-justified. The primary aims and objectives of such research would be:

To Synthesize and Characterize the Compound: The first objective would be to synthesize the title compound via the established Claisen condensation and cyclization pathway and to fully characterize its structure and purity using modern spectroscopic and analytical techniques.

To Evaluate its Biological Activity: A key aim would be to screen the compound against a panel of biological targets to identify any potential therapeutic activities. Based on the known activities of related pyrazoles, this could include assays for anti-inflammatory, antimicrobial, and anticancer properties.

To Establish Structure-Activity Relationships: A further objective would be to synthesize a small library of related analogs (e.g., varying the ester group, substituting the cyclohexyl ring) to build a preliminary understanding of the structure-activity relationship for this specific scaffold.

To Provide Physicochemical Data: The research would aim to determine key physicochemical properties (e.g., melting point, solubility, lipophilicity) which are crucial for understanding its potential as a lead compound in drug discovery.

Comparative Physicochemical Properties of Related Pyrazole Carboxylates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 204-213 |

| Methyl 1H-pyrazole-3-carboxylate nih.gov | C₅H₆N₂O₂ | 126.11 | Not Available |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 80-84 |

| 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | C₁₁H₁₀N₂O₂ | 202.21 | Not Available |

| This compound | C₁₂H₁₈N₂O₂ | 222.28 | Data Not Available |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRELFJIEXZBPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies: Targeted Approaches for Ethyl 5 Cyclohexyl 1h Pyrazole 3 Carboxylate

De Novo Pyrazole (B372694) Ring Formation: Established and Emerging Protocols

The de novo synthesis of the pyrazole ring involves the formation of the heterocyclic system from acyclic precursors. This is the most common approach for creating substituted pyrazoles and can be broadly categorized into cyclocondensation and cycloaddition reactions.

The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative is a classic and widely used method for pyrazole synthesis, first reported by Knorr in 1883. nih.govmdpi.com This approach is highly versatile, allowing for the preparation of a wide array of polysubstituted pyrazoles through the judicious choice of precursors. mdpi.combeilstein-journals.org

A primary and straightforward route to pyrazole-3-carboxylates involves the condensation of a β-keto ester with hydrazine. researchwithrowan.com To synthesize the target compound, Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, the key precursor required is a β-keto ester bearing a cyclohexyl group at the appropriate position. Specifically, ethyl 4-cyclohexyl-2,4-dioxobutanoate is the necessary 1,3-dicarbonyl equivalent.

This intermediate can be prepared via a Claisen condensation between cyclohexyl methyl ketone and diethyl oxalate, typically in the presence of a base like sodium ethoxide. nih.gov The subsequent step involves the cyclocondensation of the resulting diketo ester with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of the cyclization is a critical consideration. With an unsymmetrical diketone like ethyl 4-cyclohexyl-2,4-dioxobutanoate, two regioisomeric pyrazoles could potentially form. However, the reaction with unsubstituted hydrazine (NH₂NH₂) typically yields the 5-substituted-pyrazole-3-carboxylate isomer as the major product due to the differential reactivity of the ketone and ester carbonyl groups.

Table 1: Representative Reaction Scheme for Synthesis via β-Keto Ester Pathway

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexyl methyl ketone, Diethyl oxalate | Sodium ethoxide, Ethanol (B145695) | Ethyl 4-cyclohexyl-2,4-dioxobutanoate |

An alternative one-pot strategy for the synthesis of pyrazole-3-carboxylates utilizes the cyclization of hydrazone dianions with diethyl oxalate. nih.govresearchgate.net This method avoids the isolation of the intermediate 1,3-dicarbonyl compound.

The synthesis begins with the formation of a hydrazone from a cyclohexyl ketone, for instance, cyclohexyl methyl ketone hydrazone. This hydrazone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a dianion. This highly reactive intermediate subsequently undergoes a cyclization reaction with diethyl oxalate. researchgate.net The cyclization affords the pyrazole-3-carboxylate structure in good yields. nih.gov This approach offers a high degree of control and can be an efficient route to the desired product.

Table 2: Reaction Parameters for Hydrazone Dianion Strategy

| Parameter | Description |

|---|---|

| Starting Materials | Hydrazone of a cyclohexyl ketone, Diethyl oxalate |

| Base | Strong, non-nucleophilic base (e.g., LDA) |

| Key Intermediate | Hydrazone dianion |

| Reaction Type | One-pot cyclization |

| Product | this compound |

1,3-Dipolar cycloadditions represent another powerful tool for constructing the pyrazole ring. These reactions involve the addition of a 1,3-dipole to a dipolarophile, forming a five-membered heterocyclic ring in a concerted or stepwise fashion.

The [3+2] cycloaddition between a diazo compound and an alkyne is a direct and atom-economical method for pyrazole synthesis. rsc.orgwikipedia.org To obtain this compound, the reaction would involve ethyl diazoacetate as the 1,3-dipole and a cyclohexyl-substituted alkyne, such as 1-ethynylcyclohexane, as the dipolarophile. researchgate.net

This reaction can be promoted thermally or by using a catalyst. rsc.org A significant challenge in this synthesis is controlling the regioselectivity. The cycloaddition of ethyl diazoacetate to a terminal alkyne can lead to a mixture of two regioisomers: the 3-carboxylate and the 4-carboxylate derivatives. However, reaction conditions can often be optimized to favor the formation of the desired 3,5-disubstituted pyrazole isomer. unisi.it

Nitrilimines are highly reactive 1,3-dipoles that can be generated in situ and trapped with dipolarophiles to form pyrazoles and pyrazolines. researchgate.netnih.gov A common method for generating nitrilimines involves the base-induced dehydrohalogenation of hydrazonoyl halides. organic-chemistry.org

For the synthesis of the target molecule, a suitable strategy would involve the reaction of a generated nitrilimine with a cyclohexyl-containing dipolarophile. For instance, a nitrilimine could be reacted with a cyclohexyl-substituted alkyne. Alternatively, a more convergent approach involves the cycloaddition of a nitrilimine with an enolate. A novel one-pot synthesis for fully substituted pyrazoles has been developed via the in situ generation of nitrilimines from aryldiazonium salts and diazo esters, followed by a subsequent cycloaddition with 1,3-dicarbonyl compounds. acs.orgresearchgate.net This method is noted for its high yields and mild reaction conditions. acs.org

Table 3: Comparison of 1,3-Dipolar Cycloaddition Approaches

| Approach | 1,3-Dipole | Dipolarophile | Key Features |

|---|---|---|---|

| Diazoacetate Method | Ethyl diazoacetate | 1-Ethynylcyclohexane | Direct, atom-economical; regioselectivity can be a challenge. rsc.orgwikipedia.org |

| Nitrilimine Method | Nitrilimine (generated in situ) | Cyclohexyl-substituted alkyne or enolate | Versatile; avoids handling unstable dipoles; can achieve high yields under mild conditions. researchgate.netacs.org |

Regioselective Synthesis via Specific Reaction Pathways (e.g., Acid- or Base-Catalyzed Cyclization)

The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with hydrazine, is a cornerstone of pyrazole chemistry. However, when using unsymmetrical dicarbonyl compounds and substituted hydrazines, the reaction can yield two different regioisomers. The control of this regioselectivity is often dictated by the reaction conditions, specifically the pH.

Acid-Catalyzed Cyclization: In an acidic medium, the reaction typically begins with the protonation of a carbonyl group. The more reactive carbonyl (less sterically hindered or more electronically activated) is preferentially attacked by the hydrazine. For the synthesis of the target molecule, a precursor such as ethyl 4-cyclohexyl-2,4-dioxobutanoate would react with hydrazine hydrate. Under acidic conditions, the reaction can be guided to favor the initial condensation at the C4 carbonyl (the one further from the ester group), which, after cyclization and dehydration, leads to the desired 5-cyclohexyl-3-carboxylate isomer. The use of glacial acetic acid as both a solvent and a catalyst has been reported to facilitate the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives. thieme-connect.com The acidic environment accelerates the dehydration steps of the cyclocondensation process. nih.gov

Base-Catalyzed Cyclization: Conversely, base-catalyzed conditions can alter the regiochemical outcome. A base may deprotonate the hydrazine or the dicarbonyl compound, changing the nucleophilicity and the site of initial attack. Some syntheses of pyrazole derivatives employ a base-catalyzed condensation, which can be crucial for achieving a specific isomer. nih.gov For instance, a base-mediated [3+2] cycloaddition represents another modern approach to regioselective pyrazole synthesis, though it involves different starting materials. nih.gov The choice between acid or base catalysis is therefore a critical parameter that must be optimized to ensure the formation of this compound over its 3-cyclohexyl-5-carboxylate isomer.

| Catalyst Type | General Effect on Cyclization | Potential Outcome for Target Compound |

| Acid (e.g., Acetic Acid, HCl) | Promotes condensation by activating the carbonyl group and facilitates dehydration. thieme-connect.comnih.gov | Can favor the desired 5-cyclohexyl isomer by directing the initial attack of hydrazine. nih.gov |

| Base (e.g., DBU, NaOEt) | Increases nucleophilicity of hydrazine or forms an enolate from the dicarbonyl. nih.gov | May lead to a different regioisomer depending on the specific substrate and base used. |

Incorporation of the Cyclohexyl Moiety and Ethyl Ester Functionality

The two key functional groups of the target molecule, the cyclohexyl ring and the ethyl ester, can be introduced at different stages of the synthesis, either by using precursors already containing these moieties or by adding them to the pyrazole core after its formation.

Direct Annulation with Cyclohexyl-Containing Reagents (e.g., Cyclohexyl Hydrazine)

The most direct method to install the N1-cyclohexyl group involves using cyclohexyl hydrazine as the N,N-dinucleophile in the cyclocondensation reaction. beilstein-journals.org In this approach, a suitable 1,3-dicarbonyl compound, such as diethyl 2-(cyclohexanecarbonyl)malonate or a related β-ketoester, would be reacted with hydrazine hydrate. Alternatively, if the target were an N1-substituted pyrazole, cyclohexyl hydrazine would be the reagent of choice. For the synthesis of the title compound, which is an NH-pyrazole, the cyclohexyl group must originate from the dicarbonyl precursor, such as ethyl 4-cyclohexyl-2,4-dioxobutanoate. The reaction with hydrazine hydrate would then form the pyrazole ring. This method incorporates the cyclohexyl moiety directly into the carbon backbone of the final heterocyclic product.

Post-Cyclization Functionalization and Derivatization

While incorporating the cyclohexyl and ethyl ester groups from the starting materials is most common, functionalizing a pre-formed pyrazole ring is an alternative strategy. This approach is less direct for the target compound but is a valid synthetic pathway in heterocyclic chemistry. nih.govrsc.org

Introduction of the Cyclohexyl Group: A pre-formed pyrazole-5-boronic acid or a halogenated pyrazole (e.g., 5-bromopyrazole) could theoretically undergo a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with a corresponding cyclohexyl derivative (e.g., cyclohexylzinc chloride or cyclohexylboronic acid). Direct C-H functionalization methods are also emerging, which could potentially install a cyclohexyl group at the C5 position, although this is a more advanced and less conventional route. rsc.org

Introduction of the Carboxylate Group: A pyrazole ring could be functionalized at the C3 position via lithiation followed by quenching with an electrophile like diethyl carbonate or ethyl chloroformate to install the ethyl ester.

These post-functionalization strategies offer flexibility but often require more steps and careful control of regioselectivity compared to direct cyclization with functionalized precursors. mdpi.com

Esterification Techniques for Carboxylate Formation

If the synthesis yields 5-cyclohexyl-1H-pyrazole-3-carboxylic acid, a final esterification step is required to obtain the ethyl ester. Several standard methods are available for this transformation.

Fischer Esterification: This classic method involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and excess ethanol is typically used to drive it towards the product.

Conversion to Acid Chloride: A more reactive intermediate can be formed by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting pyrazole-3-carbonyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to rapidly and irreversibly form the ethyl ester. researchgate.net This method is often high-yielding and avoids the equilibrium limitations of Fischer esterification. researchgate.net

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer Esterification | Pyrazole-3-carboxylic acid, Ethanol, cat. H₂SO₄ | Reflux | Simple, uses inexpensive reagents. researchgate.net |

| Via Acid Chloride | 1. Pyrazole-3-carboxylic acid, SOCl₂2. Ethanol, Pyridine | 1. Reflux2. Room Temperature | High yield, irreversible, fast reaction. dergipark.org.trresearchgate.net |

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for ensuring the correct regiochemistry.

Solvent System Effects and Catalysis (e.g., Acetic Acid, DBU)

The choice of solvent and catalyst can profoundly influence the outcome of pyrazole synthesis.

Solvent Effects: The polarity and protic nature of the solvent play a significant role.

Protic Solvents (e.g., Ethanol, Acetic Acid): Ethanol is a common solvent for Knorr-type cyclizations, as it readily dissolves the reactants and can participate in proton transfer. Acetic acid can serve as both a solvent and an acid catalyst, which has been shown to improve regioselectivity in some cases. nih.gov

Aprotic Dipolar Solvents (e.g., DMF, DMSO): Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) have been found to give better results than polar protic solvents for certain regioselective pyrazole syntheses. nih.gov They can accelerate reactions and alter the reaction pathway compared to traditional alcoholic solvents.

Solvent-Free Conditions: In line with green chemistry principles, solvent-free reactions have gained attention. These conditions can lead to faster reaction rates and reduced waste. tandfonline.com

Catalysis:

Acetic Acid: As mentioned, acetic acid is a common catalyst that can improve yields and direct the regioselectivity of the cyclocondensation. nih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic organic base used to promote reactions that require base catalysis. In the context of pyrazole synthesis, it has been utilized in 1,3-dipolar cycloaddition reactions to afford pyrazole-5-carboxylates with excellent regioselectivity and good yields. nih.gov While a different pathway, it highlights the utility of organic bases in controlling pyrazole formation.

The interplay between the solvent and catalyst system is a key area for optimization to develop an efficient and selective synthesis for the target compound.

| Condition | Examples | Impact on Synthesis |

| Solvent | Ethanol, Acetic Acid, DMF, DMSO, Solvent-free | Affects reaction rate, solubility, and can influence regioselectivity. Aprotic dipolar solvents may offer better regiocontrol. nih.govtandfonline.com |

| Catalyst | Acetic Acid (Acid), DBU (Base) | Accelerates the reaction and is critical for controlling the regiochemical outcome (which isomer is formed). nih.gov |

Temperature Control and Reaction Kinetics

The synthesis of pyrazole derivatives, including this compound, is significantly influenced by temperature, which plays a crucial role in controlling reaction rates and, in some cases, the regioselectivity of the final product. The classical Knorr pyrazole synthesis and related methods typically involve the condensation of a 1,3-dicarbonyl compound with hydrazine. The kinetics of this reaction are temperature-dependent, with higher temperatures generally leading to faster reaction rates.

Isolation and Purification Protocols (e.g., Column Chromatography, Recrystallization)

Following the synthesis of this compound, a meticulous isolation and purification process is necessary to obtain the compound in a high state of purity. The typical work-up procedure involves removing the reaction solvent, often under reduced pressure. The resulting crude product is then subjected to one or more purification techniques.

Column Chromatography:

Flash column chromatography is a commonly employed method for the purification of pyrazole derivatives. rsc.org This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. The choice of the solvent system (eluent) is critical for achieving good separation. For compounds of intermediate polarity, like many pyrazole esters, a mixture of a non-polar solvent such as hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. chemicalbook.comrsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. rochester.edu The principle of this method relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For pyrazole esters, ethanol is often a suitable solvent for recrystallization. chem-soc.si The crude product is dissolved in a minimal amount of hot solvent to form a saturated solution. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The purified crystals are then collected by filtration.

The selection of an appropriate solvent system for both column chromatography and recrystallization is often determined empirically, guided by the polarity of the target molecule and its impurities.

Advanced Spectroscopic and Crystallographic Characterization of Ethyl 5 Cyclohexyl 1h Pyrazole 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and regiochemistry of the molecule.

Comprehensive ¹H and ¹³C NMR Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl ester, the cyclohexyl ring, the pyrazole (B372694) ring, and the N-H proton. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The cyclohexyl protons will likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The lone proton on the pyrazole ring is anticipated to resonate as a singlet in the aromatic region. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be influenced by solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key resonances will include those for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene and methyl carbons of the ethyl group, and the carbons of the cyclohexyl ring. The chemical shifts of the pyrazole ring carbons are indicative of its aromatic character and substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH (pyrazole) | 6.5 - 7.0 | s |

| O-CH2 (ethyl) | 4.1 - 4.4 | q |

| CH (cyclohexyl, attached to pyrazole) | 2.8 - 3.2 | m |

| CH2 (cyclohexyl) | 1.2 - 2.0 | m |

| CH3 (ethyl) | 1.2 - 1.4 | t |

| NH (pyrazole) | 12.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | 160 - 165 |

| C (pyrazole, substituted) | 140 - 155 |

| CH (pyrazole) | 100 - 110 |

| O-CH2 (ethyl) | 60 - 65 |

| CH (cyclohexyl, attached to pyrazole) | 35 - 45 |

| CH2 (cyclohexyl) | 25 - 35 |

| CH3 (ethyl) | 14 - 15 |

Elucidation of Regioselectivity and Stereochemistry via 2D NMR (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal proton-proton coupling networks. For instance, it will show a correlation between the ethyl group's methylene and methyl protons. It will also map the intricate coupling between the protons of the cyclohexyl ring, helping to assign these overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the regiochemistry of the substituents on the pyrazole ring. For example, correlations are expected between the pyrazole ring proton and the neighboring carbons of the pyrazole ring and the cyclohexyl group. Also, the protons of the ethyl group will show correlations to the carbonyl carbon, confirming the ester functionality.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to display characteristic absorption bands. A strong absorption band is anticipated in the region of 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The N-H stretching vibration of the pyrazole ring should appear as a broad band in the range of 3100-3300 cm⁻¹. C-H stretching vibrations of the cyclohexyl and ethyl groups will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce signals in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (ester) | 1700 - 1730 | Strong |

| C=N/C=C Stretch (pyrazole) | 1400 - 1600 | Medium |

| C-O Stretch (ester) | 1200 - 1300 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the C-C stretching vibrations of the cyclohexyl and pyrazole rings are expected to be prominent in the Raman spectrum. The C=O stretch will also be observable. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group. The cyclohexyl ring may undergo fragmentation, leading to characteristic losses of alkyl fragments. The pyrazole ring is relatively stable but can also fragment under high energy conditions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |

| [M - C₆H₁₁]⁺ | Loss of the cyclohexyl group |

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no published experimental data for the specific compound "this compound" corresponding to the detailed spectroscopic and crystallographic characterization requested.

The required information for the following sections is not available in the public domain:

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Elucidation

Investigation of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and Crystal Packing Motifs

While data exists for analogous compounds with different substituents or isomeric structures, the strict requirement to focus solely on "this compound" prevents the use of such data. Therefore, the generation of the requested article with scientifically accurate, specific findings for this particular molecule is not possible at this time.

Structure Refinement Methodologies (e.g., SHELX Programs)

The elucidation of the precise three-dimensional atomic arrangement of this compound is achieved through single-crystal X-ray diffraction, with the subsequent data processing and structure refinement being critical for accuracy. The SHELX suite of programs is a cornerstone in small-molecule crystallography for this purpose, providing a robust framework for solving and refining crystal structures. mit.edu This process involves an initial solution of the phase problem, followed by an iterative least-squares refinement to improve the agreement between the observed diffraction data and the calculated model. researchgate.net

The SHELX package encompasses several programs, most notably SHELXS or SHELXD for structure solution via direct or Patterson methods, and SHELXL for the refinement of the structural model. mit.edu The refinement process in SHELXL is typically performed against the squared structure factor amplitudes (F²) rather than F, which is considered superior as it includes all measured reflection data, including weak reflections, leading to a more stable and less biased refinement. okstate.edu

Illustrative Case Study: Refinement of a Related Pyrazole Derivative

As of the current literature, a detailed crystallographic refinement for this compound has not been published. However, the refinement process can be effectively illustrated using the published data for the structurally analogous compound, Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate . The methodologies employed in this case are representative of the standard procedures for this class of compounds.

The structure of the analogue was solved using direct methods and refined by a full-matrix least-squares procedure on F². nih.gov Key details of the data collection and refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₁₉H₂₄N₂O₃ |

| Formula weight | 328.40 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.8959 (7) |

| b (Å) | 11.0858 (7) |

| c (Å) | 12.0142 (12) |

| α (°) | 100.690 (2) |

| β (°) | 93.107 (1) |

| γ (°) | 95.354 (1) |

| Volume (ų) | 896.16 (14) |

| Z | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

Table 2: Data Collection and Refinement Statistics

| Parameter | Value |

|---|---|

| Diffractometer | Bruker SMART APEXII DUO CCD |

| Reflections collected | 18767 |

| Independent reflections | 5159 |

| R_int | 0.021 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5159 / 0 / 219 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.050, wR2 = 0.164 |

| R indices (all data) | R1 = 0.071, wR2 = 0.178 |

Computational and Theoretical Investigations on Ethyl 5 Cyclohexyl 1h Pyrazole 3 Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate. DFT calculations can elucidate the molecule's three-dimensional structure, orbital energies, charge distribution, and spectroscopic characteristics. researchgate.netbohrium.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is commonly employed for such optimizations in pyrazole (B372694) derivatives. researchgate.netresearchgate.net

The resulting optimized structure would reveal key geometric parameters. The pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The cyclohexyl substituent, however, is non-planar and would likely adopt a stable "chair" conformation to minimize steric strain, as observed in related crystal structures. nih.govresearchgate.net The ethyl carboxylate group may exhibit rotational flexibility, and different orientations would correspond to various conformers.

A conformational energy landscape maps the energy of the molecule as a function of its geometry, particularly the rotation around single bonds. researchgate.net By systematically rotating the bonds connecting the cyclohexyl and ethyl carboxylate groups to the pyrazole ring, a potential energy surface (PES) can be generated. This analysis identifies the global minimum energy conformer (the most stable shape) and other local minima, providing insight into the molecule's flexibility and the relative populations of its different shapes at a given temperature. nih.gov

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative Data) This table presents hypothetical but realistic values based on DFT calculations of similar pyrazole structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | C3-C4 | 1.42 Å |

| Bond Length | C4=C5 | 1.38 Å |

| Bond Length | C3-C(O)O | 1.48 Å |

| Bond Length | C(O)=O | 1.21 Å |

| Bond Angle | N1-N2-C3 | 112.0° |

| Bond Angle | N2-C3-C4 | 105.5° |

| Bond Angle | C3-C4-C5 | 108.0° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. derpharmachemica.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole ring system. The LUMO is likely to be localized more towards the electron-withdrawing ethyl carboxylate group. bohrium.comdntb.gov.ua This spatial separation of the frontier orbitals is characteristic of donor-acceptor systems and is crucial for understanding the molecule's electronic transitions and potential charge-transfer properties. materialsciencejournal.org

Table 2: Predicted FMO Properties of this compound (Illustrative Data) This table presents hypothetical but realistic values based on DFT calculations of similar pyrazole structures.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.50 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (ΔE) | 5.25 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. derpharmachemica.com

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative atoms: the carbonyl oxygen of the ester group and the nitrogen atoms of the pyrazole ring. These sites are electron-rich and represent the most likely centers for nucleophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atom attached to the pyrazole nitrogen (N-H), indicating an acidic proton and a site for electrophilic interaction. The cyclohexyl and ethyl groups, being largely aliphatic, would exhibit a relatively neutral potential (green). bohrium.com

DFT calculations can accurately predict spectroscopic data, which serves as a benchmark for comparison with experimental results and aids in structural confirmation. bohrium.comx-mol.net

IR Frequencies: Theoretical vibrational analysis can predict the infrared (IR) spectrum. For this compound, characteristic vibrational frequencies can be calculated. Key predicted peaks would include the N-H stretching vibration (typically broad, around 3200-3400 cm⁻¹), C-H stretching from the cyclohexyl and ethyl groups (around 2850-3000 cm⁻¹), and a strong C=O stretching vibration from the ester group (around 1700-1730 cm⁻¹). nih.govresearchgate.net Comparing the calculated spectrum with an experimental one can confirm the presence of these functional groups. nist.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net For the target molecule, calculations would predict the chemical shift for each unique proton and carbon atom. For instance, the pyrazole N-H proton would be expected to appear at a high chemical shift (downfield), while the protons on the cyclohexyl and ethyl groups would appear at lower chemical shifts (upfield). These theoretical predictions are highly valuable for interpreting and assigning complex experimental NMR spectra. nih.govasianpubs.org

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data) This table presents hypothetical but realistic values based on DFT calculations of similar pyrazole structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 | Medium |

| C-H Stretch (Aliphatic) | 2930 | Strong |

| C=O Stretch (Ester) | 1725 | Very Strong |

| C=N Stretch (Ring) | 1580 | Medium |

| C-O Stretch (Ester) | 1250 | Strong |

Molecules with large differences in electron density, such as those with donor and acceptor groups, can exhibit significant non-linear optical (NLO) properties. These materials interact with intense light fields to produce new fields with altered frequencies, a property useful in telecommunications and optoelectronics. Pyrazole derivatives have been identified as potential NLO materials.

DFT calculations can predict NLO properties by computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ekb.eg A high value for the first-order hyperpolarizability indicates a strong NLO response. For this compound, the pyrazole ring can act as an electron donor and the carboxylate group as an acceptor, creating the necessary charge asymmetry for NLO activity. dntb.gov.ua Theoretical calculations would quantify this potential and allow for comparison with known NLO materials like para-nitroaniline (PNA). ekb.eg

Advanced Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical Methods)

Beyond DFT, other quantum chemical methods can provide further insights.

Ab Initio Methods: These "from the beginning" methods are based solely on the principles of quantum mechanics without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can achieve greater accuracy than DFT for certain properties, though at a significantly higher computational cost. They are often used as a benchmark for less computationally expensive methods.

Semi-Empirical Methods: Methods like AM1, PM3, and the more recent PM7 are derived from the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. scispace.com This makes them much faster than DFT or ab initio methods, allowing them to be applied to very large molecular systems or to perform molecular dynamics simulations over longer timescales. While generally less accurate, they are useful for initial conformational searches and for studying large assemblies of molecules where higher-level theories are not feasible. scispace.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.com For this compound, MD simulations can provide critical insights into its structural stability, the mobility of its different functional groups, and its interactions with a simulated environment, such as a solvent.

A typical MD simulation for this compound would be conducted using a classical mechanics framework, where the interactions between atoms are described by a force field (e.g., GROMOS, AMBER, or CHARMM). The simulation would track the positions and velocities of all atoms in the system over a defined period, typically on the nanosecond to microsecond scale, generating a trajectory of molecular motion.

Simulation Protocol and Parameters

The initial step involves generating a three-dimensional conformation of this compound, which is then placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. The system is then subjected to energy minimization to remove any unfavorable steric clashes. Following minimization, the system is gradually heated to a target temperature and equilibrated at a constant pressure to ensure it reaches a stable state before the production simulation begins. The production run generates the data used for analyzing the molecule's dynamic properties. nih.gov

Below is a table summarizing a hypothetical set of parameters for an MD simulation of this compound.

| Parameter | Value/Type | Description |

| Force Field | GROMOS54a7 | A set of parameters to describe the potential energy of the system. |

| Solvent Model | SPC (Simple Point Charge) Water | An explicit water model to solvate the molecule. |

| Box Type | Cubic | The shape of the simulation cell. |

| Temperature | 300 K | The target temperature for the simulation, maintained by a thermostat. |

| Pressure | 1 atm | The target pressure for the simulation, maintained by a barostat. |

| Simulation Time | 100 ns | The duration of the production phase of the simulation. |

| Time Step | 2 fs | The interval at which the equations of motion are integrated. |

| Ensemble | NPT (Isothermal-Isobaric) | The thermodynamic ensemble used, keeping the number of particles, pressure, and temperature constant. |

Analysis of Dynamic Behavior

The primary outputs of an MD simulation are the trajectories of all atoms. Analysis of these trajectories can reveal key aspects of the molecule's behavior.

Root Mean Square Deviation (RMSD): This metric is used to assess the structural stability of the molecule throughout the simulation. A low and stable RMSD value indicates that the molecule maintains a consistent conformation, while large fluctuations suggest significant conformational changes. For this compound, one would expect the pyrazole ring to be relatively rigid, while the cyclohexyl and ethyl carboxylate groups may exhibit more flexibility.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify which parts of the molecule are the most mobile. By calculating the fluctuation of each atom around its average position, it is possible to pinpoint regions of high flexibility. It is anticipated that the terminal atoms of the ethyl and cyclohexyl groups would show higher RMSF values compared to the atoms within the pyrazole core.

The table below presents hypothetical findings from an MD simulation trajectory analysis for the compound.

| Molecular Fragment | Average RMSD (Å) | Peak RMSF (Å) | Interpretation |

| Pyrazole Ring | 0.5 | 0.8 | High structural stability with minimal deviation from the initial conformation. |

| Cyclohexyl Group | 1.2 | 2.5 | Moderate flexibility, likely undergoing chair-boat conformational transitions. |

| Ethyl Carboxylate Group | 1.5 | 3.1 | The highest flexibility, attributed to the rotational freedom of the ethyl chain. |

These simulations provide a detailed picture of the molecule's conformational landscape, highlighting the interplay between its rigid core and flexible substituents.

Quantitative Structure-Property Relationship Modeling (excluding prohibited properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby guiding molecular design and reducing the need for extensive experimental work. nih.gov

For this compound, a QSPR study would typically involve a dataset of structurally related pyrazole derivatives to build a predictive model for a specific property, such as aqueous solubility or melting point.

Model Development and Validation

The process begins with the creation of a dataset of pyrazole derivatives with known experimental values for the property of interest. For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors encode different aspects of the molecular structure, including topological, electronic, and steric features.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that links a selection of these descriptors to the property being modeled. researchgate.net A robust QSPR model should not only fit the training data well but also accurately predict the properties of an external set of compounds (the test set) that were not used in model development. nih.gov

Hypothetical QSPR Study for Aqueous Solubility

Consider a hypothetical QSPR study to predict the aqueous solubility (LogS) of a series of pyrazole-3-carboxylate derivatives.

The table below shows a small, hypothetical dataset of such compounds, along with their experimental LogS values and calculated values for two common molecular descriptors: the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA).

| Compound Name | R1- | R2- | Experimental LogS | Calculated LogP | Calculated TPSA (Ų) | Predicted LogS |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Methyl | H | -1.5 | 1.2 | 65.2 | -1.6 |

| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Phenyl | H | -2.8 | 2.5 | 65.2 | -2.7 |

| This compound | Cyclohexyl | H | -3.2 | 3.0 | 65.2 | -3.1 |

| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | Phenyl | Phenyl | -3.9 | 4.0 | 65.2 | -3.8 |

| Ethyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 4-Bromophenyl | Phenyl | -4.3 | 4.8 | 65.2 | -4.4 |

Using this data, a hypothetical MLR model could be generated, resulting in an equation like the following:

LogS = 0.5 - 0.95 * LogP + 0.01 * TPSA

This equation suggests that solubility decreases as the lipophilicity (LogP) increases, a common trend for organic molecules. The model's predictive power would be evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) for the test set. A robust model would typically have an R² value greater than 0.7 and a stable predictive performance on the external validation set. researchgate.net Such QSPR models can be instrumental in the virtual screening and optimization of pyrazole derivatives with desired physicochemical properties for various applications.

Reactivity Profile and Chemical Transformations of Ethyl 5 Cyclohexyl 1h Pyrazole 3 Carboxylate

Derivatization at the Carboxylate Moiety

The ethyl carboxylate group is a versatile handle for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate can be readily hydrolyzed to yield the corresponding 5-cyclohexyl-1H-pyrazole-3-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. For instance, studies on structurally similar compounds, such as ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates and ethyl 5-acetyl-1H-pyrazole-3-carboxylate, have demonstrated that hydrolysis proceeds effectively in an alkaline medium. researchgate.netresearchgate.net The reaction generally involves heating the ester in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, followed by acidification to protonate the resulting carboxylate salt.

Table 1: General Conditions for Hydrolysis of Pyrazole (B372694) Esters

| Reactant | Reagents | Solvent | Conditions | Product |

|---|

Ester Transformations: Transesterification and Amidation

The ethyl ester can be converted into other esters (transesterification) or amides (amidation). Transesterification can be performed by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst.

Amidation involves the reaction of the ester with a primary or secondary amine. While this reaction can be sluggish, it can be facilitated by catalysts. For example, iron(III) chloride has been used as a low-cost and readily available Lewis acid catalyst to achieve direct amidation from esters under solvent-free conditions at elevated temperatures. mdpi.com Alternatively, the parent carboxylic acid, obtained from hydrolysis, can be activated and then reacted with an amine to form the amide. lookchemmall.com Efficient coupling agents can be used to facilitate this transformation under mild conditions. lookchemmall.com The reaction of pyrazole-3-carboxylic acid chlorides with N-nucleophiles is also a viable route to the corresponding amides. researchgate.net

Functionalization of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the existing substituents. rrbdavc.org Functionalization can occur through substitution reactions on the ring carbons or at the nitrogen atoms.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the ring, electrophilic attack preferentially occurs at the C4 position. rrbdavc.org Attacks at the C3 and C5 positions are generally disfavored as they lead to highly unstable positively charged azomethine intermediates. rrbdavc.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield the 4-substituted derivative.

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the ring.

N-Alkylation and N-Acylation Reactions (e.g., at N1 position)

The pyrazole ring contains a pyrrole-like nitrogen atom (N1) that is readily deprotonated and can act as a nucleophile. This allows for N-alkylation and N-acylation reactions. The alkylation of similar ethyl 1H-pyrazole-3-carboxylates with various alkylating agents in the presence of a base like potassium carbonate has been shown to favor the formation of the N1-substituted product. researchgate.net

The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by both steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent and reaction conditions. beilstein-journals.orgmdpi.com For this compound, the bulky cyclohexyl group at the C5 position would likely sterically hinder attack at the adjacent N1 position to some extent, but N1 is generally the more thermodynamically stable product. beilstein-journals.org N-acylation follows a similar mechanism, reacting the pyrazole with an acyl chloride or anhydride (B1165640) in the presence of a base to form the N-acylpyrazole.

Table 2: N-Alkylation of Pyrazole Carboxylates

| Substrate | Alkylating Agent | Base | Typical Major Product |

|---|---|---|---|

| Ethyl 1H-pyrazole-3-carboxylate | Alkyl Halide (R-X) | K₂CO₃ | Ethyl 1-alkyl-1H-pyrazole-3-carboxylate |

Ring Modification and Oxidation/Reduction Pathways

The aromatic pyrazole ring is generally stable and resistant to ring-opening reactions under normal conditions. However, specific functionalized pyrazole systems can undergo ring modification. For example, photoinduced reactions of certain fused pyrazole systems, like pyrazolo[1,2-a]pyrazolones, can lead to C-N bond cleavage and subsequent ring opening to form highly substituted pyrazoles. mdpi.com

The pyrazole ring is relatively stable to oxidation. However, precursors like dihydropyrazoles can be oxidized to form the aromatic pyrazole ring. For instance, ethyl 3-bromo-l-(3-chloropyridin-2-yl)-4,5-dihydro-lH-pyrazole-5-carboxylate can be oxidized to the corresponding pyrazole using an oxidizing agent like potassium persulfate. google.com The cyclohexyl substituent, being an alkyl group, could potentially be oxidized under harsh conditions, but this would likely require more forcing conditions than transformations involving the heterocycle or ester group. Reduction of the aromatic pyrazole ring is difficult and requires powerful reducing agents.

Chemical Modifications of the Cyclohexyl Substituent

The cyclohexyl group at the C5 position of the pyrazole ring serves as a lipophilic anchor but also presents opportunities for further functionalization. In medicinal chemistry, unsubstituted aliphatic rings are often sites of metabolic oxidation. pressbooks.pub Therefore, targeted modifications can enhance pharmacokinetic properties by blocking these "metabolic soft spots." pressbooks.pub The three-dimensional nature of the cyclohexyl ring, in contrast to a flat phenyl ring, can also offer more specific contact points with biological targets. pharmablock.comnih.gov

Stereoselective Functionalization of the Cyclohexyl Ring

Direct and stereoselective functionalization of the C-H bonds of the cyclohexyl ring is a challenging but valuable transformation. While no specific literature detailing these reactions on this compound has been reported, established methodologies for cycloalkane functionalization can be applied. Key strategies would focus on introducing hydroxyl, halo, or other functional groups that can serve as handles for subsequent modifications.

The primary challenge in functionalizing the cyclohexyl ring is controlling regioselectivity (at the C2, C3, or C4 positions) and stereoselectivity (axial vs. equatorial substitution). Catalytic C-H oxidation, for instance, could introduce a hydroxyl group, leading to diastereomeric products. The 4-position is often a primary site for metabolic hydroxylation, making it a key target for modification to improve drug stability. pressbooks.pub

Below is a table of potential stereoselective functionalizations that could be applied to the cyclohexyl moiety, based on general principles of organic synthesis.

| Transformation | Reagents & Conditions | Potential Product(s) | Rationale & Challenges |

|---|---|---|---|

| C-H Hydroxylation | Oxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄) or specific P450 enzyme mimics. | Mixture of cyclohexanol (B46403) diastereomers (e.g., cis- and trans-4-hydroxycyclohexyl pyrazole). | Achieving high regio- and stereoselectivity is difficult with chemical oxidants. Biocatalysis could offer a more selective alternative. |

| Radical Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) with a radical initiator (AIBN, light). | Mixture of brominated or chlorinated cyclohexyl pyrazole constitutional isomers and diastereomers. | This method generally lacks selectivity on an unactivated alkane ring, leading to complex product mixtures. |

| Directed C-H Functionalization | Transition metal catalyst (e.g., Pd, Rh) with a directing group transiently installed on the pyrazole N-H. | Regioselectively functionalized cyclohexyl ring, likely at the C2 position due to proximity to the directing group. | Requires additional synthetic steps to install and remove the directing group. Offers superior control over regioselectivity. |

Ring Expansion or Contraction Reactions

Modifying the size of the cyclohexyl ring to a cycloheptyl or cyclopentyl ring can significantly alter the conformational properties and biological activity of the molecule. Such transformations are typically achieved through rearrangement reactions of specifically functionalized precursors derived from the parent cyclohexyl compound. wikipedia.orgnih.gov

Ring Expansion: A common strategy for a one-carbon ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.org This would require converting the cyclohexyl group into a cyclohexanone, followed by the formation of a β-amino alcohol. Treatment of this intermediate with nitrous acid generates a carbocation that initiates the ring-expanding rearrangement to a cycloheptanone.

Ring Contraction: The Favorskii rearrangement is a well-established method for contracting a cyclic α-halo ketone to a smaller carboxylic acid or ester. etsu.eduharvard.edu Application to the target compound would involve oxidation of the cyclohexyl ring to a cyclohexanone, followed by α-halogenation. Treatment with a base like sodium methoxide (B1231860) would induce the rearrangement, yielding a cyclopentanecarboxylic acid methyl ester.

The following table outlines plausible, albeit hypothetical, pathways for these transformations.

| Transformation Type | Key Precursor Required | Reaction Name | Typical Reagents | Resulting Structure |

|---|---|---|---|---|

| Ring Expansion (6 → 7) | 1-(aminomethyl)cyclohexan-1-ol derivative | Tiffeneau–Demjanov Rearrangement | NaNO₂, aq. HCl | 5-Cycloheptanonyl-1H-pyrazole-3-carboxylate |

| Ring Contraction (6 → 5) | 2-halocyclohexanone derivative | Favorskii Rearrangement | NaOMe, MeOH | 5-(1-Methoxycarbonylcyclopentyl)-1H-pyrazole-3-carboxylate |

Utility as a Scaffold for Complex Heterocyclic Synthesis

The pyrazole-3-carboxylate core of this compound is a versatile building block for constructing fused heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds.

Preparation of Fused Pyrazole Systems (e.g., Pyrazolopyrimidines)

Pyrazolopyrimidines are purine (B94841) bioisosteres and represent a "privileged scaffold" in medicinal chemistry. ekb.eg The synthesis of the pyrazolo[3,4-d]pyrimidine system typically requires a pyrazole with amino and carboxylate groups in adjacent positions (e.g., a 5-amino-4-carboxylate). researchgate.net Therefore, to be utilized for this purpose, this compound would first need to be converted into an appropriate precursor, such as Ethyl 4-amino-5-cyclohexyl-1H-pyrazole-3-carboxylate . This could be achieved through a nitration reaction at the C4 position followed by reduction of the nitro group.

Once the key amino-ester precursor is obtained, it can undergo cyclocondensation with various one- or two-carbon building blocks to form the fused pyrimidine (B1678525) ring.

| Cyclizing Reagent | Reaction Conditions | Product Subclass | Reference Method |

|---|---|---|---|

| Formamide (HCONH₂) | Reflux, high temperature | Pyrazolo[3,4-d]pyrimidin-4-one | ekb.eg |

| Urea (H₂NCONH₂) | Thermal fusion or reflux in a high-boiling solvent | Pyrazolo[3,4-d]pyrimidine-4,6-dione | ekb.eg |

| Thiourea (H₂NCSNH₂) | Thermal fusion or reflux | 6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-one | ekb.eg |

| Guanidine (H₂NC(NH)NH₂) | Base-catalyzed condensation (e.g., NaOEt in EtOH) | 4-Amino-pyrazolo[3,4-d]pyrimidine | researchgate.net |

Multicomponent Reactions Incorporating the Pyrazole Core

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step. nih.gov While many MCRs are designed to construct the pyrazole ring itself, the pre-formed core of this compound can participate in or be adapted for such reactions.

A common strategy involves converting the pyrazole ester into a more reactive intermediate suitable for MCRs, such as a pyrazolone (B3327878) (a cyclic ketone). For instance, the target compound could potentially be converted to 5-cyclohexyl-1H-pyrazole-3(2H)-one. This pyrazolone, possessing an active methylene (B1212753) group, is a classic substrate for MCRs like the synthesis of pyrano[2,3-c]pyrazoles. This four-component reaction typically involves the pyrazolone, an aldehyde, malononitrile, and a catalyst. mdpi.com

The table below summarizes representative MCRs where a derivative of the target compound could serve as a key building block.

| Reaction Name/Product Type | Required Pyrazole Precursor | Other Components | Typical Catalyst | Fused Heterocyclic System |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazole Synthesis | 5-Cyclohexyl-1H-pyrazol-3(2H)-one | Aromatic aldehyde, malononitrile | Piperidine, Taurine | Pyrano[2,3-c]pyrazole mdpi.com |

| Pyrazolo[3,4-b]pyridine Synthesis | 5-Cyclohexyl-3-amino-1H-pyrazole | Aldehyde, β-ketoester (e.g., ethyl acetoacetate) | Acetic acid | Pyrazolo[3,4-b]pyridine nih.gov |

| Bis(pyrazol-5-ol) Synthesis | 5-Cyclohexyl-1H-pyrazol-3(2H)-one (2 equiv.) | Aromatic aldehyde (1 equiv.) | Nanocatalyst (e.g., Pd(0)) | 4,4'-(arylmethylene)bis(pyrazol-5-ol) nih.gov |

Advanced Research Applications and Future Perspectives

Role as a Privileged Scaffold in Advanced Organic Synthesis

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. This term describes a molecular framework that is capable of binding to multiple biological targets, serving as a versatile foundation for the development of new therapeutic agents. nih.gov Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov

The structure of Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate is a prime example of this concept. The pyrazole core provides a rigid and predictable geometry, while the ethyl carboxylate and cyclohexyl substituents offer points for chemical modification. Synthetic chemists can systematically alter these groups to fine-tune the molecule's properties, such as solubility, stability, and biological activity. For instance, studies on various ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have shown that modifications to the 5-position substituent can significantly enhance anti-inflammatory activity. nih.gov This adaptability makes the pyrazole carboxylate framework a crucial building block for creating libraries of complex molecules in the pursuit of new drug discovery and other advanced synthetic targets. researchgate.net

Exploration of Potential in Materials Science and Engineering

The application of pyrazole derivatives is expanding beyond medicine into the realm of materials science and engineering. researchgate.net These compounds are being investigated for their potential use in creating novel materials with unique optical, electronic, and structural properties. Fused pyrazole systems, in particular, are considered attractive scaffolds for organic optoelectronic materials due to their planar structures and extended π-conjugation, which are conducive to desirable photophysical properties. rsc.org

Research has demonstrated that pyrazole-based molecules can be used in the development of:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can act as ligands, binding to metal ions to form extended networks. acs.orgrsc.org These materials have potential applications in gas storage, separation, and catalysis. researchgate.net

Fluorescent Probes and Chemosensors : The inherent photophysical properties of some pyrazole derivatives make them suitable for use as sensors that can detect specific ions or molecules. rsc.orgnih.gov Their ability to chelate with metal atoms is a key feature in the design of these sensors. rsc.org

Energetic Materials : Recent studies have explored azo pyrazole carboxylic acid derivatives as potential low-sensitivity energetic materials, valued for their thermal stability and high-energy characteristics. acs.org

The specific structure of this compound, with its combination of a heterocyclic ring and aliphatic/ester groups, provides a versatile template for designing new functional materials.

Investigation of Catalytic Applications, e.g., as Ligands in Metal Catalysis

The pyrazole ring is an effective ligand for coordinating with metal centers, opening up applications in catalysis. The presence of two adjacent nitrogen atoms, one of which (in an N-unsubstituted pyrazole) bears a proton, allows for unique modes of binding and reactivity. These "protic pyrazoles" can act as proton-responsive ligands, where the acidic N-H proton can participate in catalytic cycles through proton transfer or by forming hydrogen bonds.

This proton-responsive nature is critical in metal-ligand cooperative catalysis, where both the metal and the ligand are actively involved in breaking and forming chemical bonds. Pyrazole-based ligands have been incorporated into pincer-type complexes, which are known for their high stability and catalytic activity in a variety of chemical transformations. The ability of the pyrazole N-H group to be deprotonated allows for modulation of the electronic properties of the metal center, influencing the catalyst's reactivity and selectivity.

Development of Novel Theoretical Models for Predicting Chemical Behavior

Computational chemistry has become an essential tool for understanding and predicting the properties of molecules like this compound. eurasianjournals.com Theoretical methods, particularly Density Functional Theory (DFT), allow researchers to model molecular structure, electronic properties, and reactivity with high accuracy. eurasianjournals.combohrium.com

These computational studies provide valuable insights that complement experimental work:

Structural Optimization : DFT calculations can predict the most stable three-dimensional conformation of a molecule, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational models. bohrium.com

Electronic Properties : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and charge transfer properties of the molecule. jcsp.org.pk This is crucial for designing molecules for applications in electronics and optics.

Reactivity Prediction : Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org This information guides synthetic chemists in planning reactions and understanding reaction mechanisms.

By developing and refining these theoretical models, scientists can screen potential new derivatives and predict their behavior before undertaking time-consuming and resource-intensive laboratory synthesis. nih.gov

Below is a table summarizing the types of data generated from DFT studies on pyrazole carboxylate analogs.

| Computational Method | Predicted Property | Application / Insight Provided |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Predicts the most stable 3D structure; validates experimental data. bohrium.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy gap, electron distribution | Understands electronic transitions, stability, and reactivity. jcsp.org.pk |

| Molecular Electrostatic Potential (MEP) | Electron density mapping | Identifies reactive sites for electrophilic and nucleophilic attack. asrjetsjournal.org |

| Time-Dependent DFT (TD-DFT) | Absorption spectra (UV-Vis) | Predicts optical properties for materials science applications. jcsp.org.pk |

| Vibrational Frequency Analysis | IR and Raman spectra | Confirms stable optimized structure and aids in spectral interpretation. researchgate.net |

Green Chemistry Approaches in the Synthesis and Application of Pyrazole Carboxylates

In line with the global push for sustainability, significant effort is being directed towards developing environmentally friendly methods for synthesizing pyrazole derivatives. researchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green strategies have been successfully applied to the synthesis of pyrazole carboxylates:

Solvent-Free Reactions : Conducting reactions without a solvent, often using microwave irradiation or grinding techniques, reduces volatile organic compound (VOC) emissions and can lead to faster reaction times and higher yields. nih.gov

Use of Green Solvents : Water is an ideal green solvent due to its low cost, non-toxicity, and availability. Multi-component reactions for synthesizing pyrazole derivatives have been successfully carried out in water, often with the aid of a catalyst. longdom.org

Alternative Energy Sources : Microwave-assisted synthesis and ultrasonic irradiation are energy-efficient alternatives to conventional heating methods, often resulting in shorter reaction times and cleaner product formation. nih.gov

Recyclable and Benign Catalysts : The use of heterogeneous catalysts or nanocatalysts that can be easily separated from the reaction mixture and reused is a cornerstone of green synthesis. researchgate.net

These approaches not only make the production of pyrazole carboxylates more sustainable but also often lead to more efficient and cost-effective synthetic routes. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-cyclohexyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, cyclohexyl-substituted pyrazoles can be synthesized via cyclocondensation of hydrazines with diketones or via Vilsmeier-Haack formylation followed by esterification . Key parameters include temperature control (reflux conditions), solvent choice (e.g., THF or dichloromethane), and catalysts (e.g., triethylamine for nucleophilic substitutions). Yield optimization often requires iterative adjustments to stoichiometry and purification steps (e.g., flash chromatography) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography using programs like SHELXL or Mercury is critical for resolving 3D conformation and hydrogen-bonding networks . For purity assessment, HPLC or GC-MS is recommended, particularly when synthesizing derivatives for biological studies .

Q. What preliminary biological screening assays are relevant for this compound?